N-(pentan-3-yl)-2-phenylbutanamide
Description
N-(pentan-3-yl)-2-phenylbutanamide is a secondary amide characterized by a 2-phenylbutanamide backbone substituted with a pentan-3-yl group at the nitrogen atom.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-pentan-3-yl-2-phenylbutanamide |
InChI |
InChI=1S/C15H23NO/c1-4-13(5-2)16-15(17)14(6-3)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
UGXVBLICMPCFQL-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)C(CC)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CC)NC(=O)C(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-phenylbutanamide (CAS 346727-17-1)
Structural Differences :
- Substituent on Nitrogen : The target compound features a pentan-3-yl group (branched alkyl), whereas N-(2-chlorophenyl)-2-phenylbutanamide has a 2-chlorophenyl group (aromatic with an electron-withdrawing chlorine substituent) .
- Molecular Weight: The chlorine atom in the latter increases its molecular weight (273.76 g/mol) compared to the target compound’s estimated weight (~261.39 g/mol, based on formula C₁₅H₂₁NO).
Functional Implications :
- Reactivity : The electron-withdrawing chlorine in N-(2-chlorophenyl)-2-phenylbutanamide may enhance electrophilic substitution reactions on the aromatic ring, unlike the alkyl-substituted target compound.
- Biological Activity : Chlorinated aromatic amides are often explored for pharmacological applications due to increased metabolic stability .
Pendimethalin (N-(pentan-3-yl)-3,4-dimethyl-2,6-dinitrobenzenamine)
Structural Differences :
Functional Implications :
- Herbicidal Activity : Pendimethalin’s nitro groups contribute to its role as a pre-emergent herbicide by inhibiting root growth . The target amide’s lack of nitro groups suggests divergent applications.
- Synthesis : Pendimethalin’s synthesis involves nitration and alkylation steps, whereas the target compound likely requires amide bond formation (e.g., coupling a carboxylic acid with pentan-3-amine) .
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core Structure : A phthalimide derivative with a chloro substituent, contrasting with the simpler amide backbone of the target compound .
- Applications : Used in polymer synthesis (e.g., polyimides), highlighting how chloro and phenyl substituents enhance thermal stability in industrial contexts .
Comparative Data Table
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